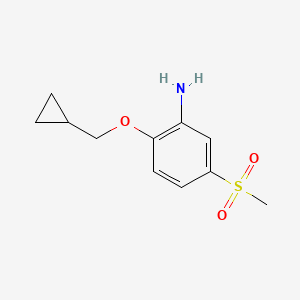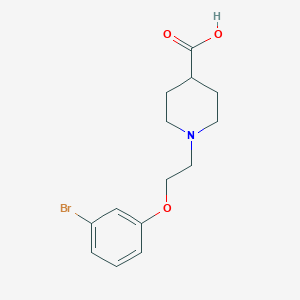
2-(Cyclopropylmethoxy)-5-(methylsulfonyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclopropylmethoxy)-5-(methylsulfonyl)aniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a cyclopropylmethoxy group and a methylsulfonyl group attached to the aniline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)-5-(methylsulfonyl)aniline typically involves the following steps:
Formation of the Cyclopropylmethoxy Group: This can be achieved by reacting cyclopropylmethanol with a suitable halogenating agent, such as thionyl chloride, to form cyclopropylmethyl chloride. This intermediate is then reacted with sodium methoxide to yield cyclopropylmethoxy.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced by reacting the aniline derivative with methylsulfonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves coupling the cyclopropylmethoxy group with the aniline derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-(Cyclopropylmethoxy)-5-(methylsulfonyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the methylsulfonyl group to a methylthio group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aniline nitrogen can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, base (e.g., sodium hydroxide).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Methylthio derivatives.
Substitution: N-alkylated or N-acylated aniline derivatives.
科学的研究の応用
2-(Cyclopropylmethoxy)-5-(methylsulfonyl)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can be used in the development of new materials with specific properties.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 2-(Cyclopropylmethoxy)-5-(methylsulfonyl)aniline involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to modulation of their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, thereby exerting its biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(Methylsulfonyl)aniline: Lacks the cyclopropylmethoxy group, making it less sterically hindered and potentially less reactive.
2-(Cyclopropylmethoxy)aniline: Lacks the methylsulfonyl group, which may affect its solubility and reactivity.
Uniqueness
2-(Cyclopropylmethoxy)-5-(methylsulfonyl)aniline is unique due to the presence of both the cyclopropylmethoxy and methylsulfonyl groups. This combination imparts distinct steric and electronic properties, making it a valuable compound for various applications. Its unique structure allows for specific interactions with molecular targets, which can be leveraged in the design of new materials and pharmaceuticals.
特性
IUPAC Name |
2-(cyclopropylmethoxy)-5-methylsulfonylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-16(13,14)9-4-5-11(10(12)6-9)15-7-8-2-3-8/h4-6,8H,2-3,7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBOKMYFPGRCRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)OCC2CC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[(2-Amino-2-oxoethyl)amino]-butanoic acid](/img/structure/B7865704.png)
![3-Methyl-N1-[2-(morpholin-4-yl)ethyl]benzene-1,4-diamine](/img/structure/B7865712.png)


![[Methyl-(3-trifluoromethyl-benzyl)-amino]-acetic acid](/img/structure/B7865736.png)




